molecular formula C24H40O7S B1259607 Chenodeoxycholic acid 3-sulfate CAS No. 59132-32-0

Chenodeoxycholic acid 3-sulfate

Cat. No. B1259607
CAS RN: 59132-32-0
M. Wt: 472.6 g/mol
InChI Key: WHMOBEGYTDWMIG-BSWAIDMHSA-N
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Description

Chenodeoxycholic acid 3-sulfate is a derivative of one of the primary bile acids - chenodeoxycholic acid . It belongs to the class of organic bile salts and also bears a hydroxyl group . This compound is highly hydrophobic, making it practically insoluble in water and relatively neutral .


Synthesis Analysis

The synthesis of Chenodeoxycholic acid 3-sulfate involves several enzymatic steps . It is synthesized in the liver from cholesterol . Like other bile acids, it can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . A detailed analysis of the synthesis process can be found in the paper titled "Analysis of 3-sulfated and nonsulfated bile acids by one-step solvolysis and high performance liquid chromatography" .


Molecular Structure Analysis

The molecular formula of Chenodeoxycholic acid 3-sulfate is C24H40O7S . It has an average mass of 472.635 Da and a monoisotopic mass of 472.249481 Da .


Physical And Chemical Properties Analysis

Chenodeoxycholic acid 3-sulfate is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid . It has a melting point at 165–167 °C .

Scientific Research Applications

Metabolism and Excretion Studies

  • Research on the metabolism and excretion of chenodeoxycholic acid-3-sulfate in rats and hamsters showed that it caused a dose-related reduction in the excretion rate of other compounds without affecting bile acid excretion rate or total bile flow, indicating its influence on hepatic transport systems (Eng & Javitt, 1983).

Solvolysis Studies

  • Studies on the chemical solvolysis of chenodeoxycholic acid sulfates, including the 3-sulfate, revealed quantitative recovery and insights into potential false identification of monohydroxy bile acids and the presence of sulfate esters (Cohen, Budal & Javitt, 1981).

Hepatic Transport Research

  • Research on the transport of chenodeoxycholic acid and its sulfates in isolated rat liver highlighted differences in hepatic uptake and biliary excretion, suggesting that sulfation affects the plasma elimination and hepatic influx of these bile acids (Gärtner et al., 1990).

Comparative Analysis with Other Compounds

  • Comparative studies on chenodeoxycholic acid and other compounds like ursodeoxycholic acid have provided insights into their differential effects on bile acid composition and liver function, elucidating the specific role and impact of chenodeoxycholic acid sulfates (Stiehl et al., 1978).

Studies on Sulfate Esters in Bile

  • Investigations into the sulfate esters of chenodeoxycholic acid, including the 3-sulfate, have shed light on their relative concentrations in bile and their role during treatment with chenodeoxycholic acid, contributing to a better understanding of bile acid metabolism and treatment strategies (Bremmelgaard & Pedersen, 1976).

Safety And Hazards

Chenodeoxycholic acid 3-sulfate can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMOBEGYTDWMIG-BSWAIDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611654
Record name (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Chenodeoxycholic acid 3-sulfate

CAS RN

59132-32-0
Record name Chenodeoxycholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59132-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chenodeoxycholic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
C Eng, NB Javitt - Biochemical pharmacology, 1983 - Elsevier
… metabolism and excretion of chenodeoxycholic acid-3-sulfate … S]chenodeoxycholic acid-3-sulfate, a microscale of the same … The radioactive chenodeoxycholic acid-3-sulfate is then …
Number of citations: 16 www.sciencedirect.com
M Matsuoka, M Okumura - Journal of Lipid Research, 1988 - Elsevier
… We have developed a new RIA for chenodeoxycholic acid-3-sulfate (SCDCA), one of the major components of urinary sulfated bile acids, and have investigated the clinical significance …
Number of citations: 4 www.sciencedirect.com
U Gärtner, T Goeser, A Stiehl, R Raedsch… - …, 1990 - Wiley Online Library
… Chenodeoxycholic acid-3-sulfate: metabolism and excretion in the rat and hamster and effects on hepatic transport systems. Bioehem Pharmacol 1983;32:3555-3558. Bartholomew TC, …
Number of citations: 13 aasldpubs.onlinelibrary.wiley.com
H Yamashita, KDR Setchell - Hepatology, 1994 - Wiley Online Library
… acid, and the primary bile acid conjugate, chenodeoxycholic acid 3-sulfate. Bile flow and bile acid … Infusion of chenodeoxycholic acid 3-sulfate also resulted in an increase in secretion of …
S Uegaki, H Takikawa, M Yamanaka - Steroids, 1999 - Elsevier
Biliary organic anion excretion is mediated by an ATP-dependent primary active transporter, canalicular multispecific organic anion transporter/multidrug resistance protein 2. On the …
Number of citations: 15 www.sciencedirect.com
E Donazzolo, A Gucciardi, D Mazzier, C Peggion… - Chemistry and physics …, 2017 - Elsevier
… CDCA 1b (800 mg, 2 mmol), dissolved in anhydrous pyridine (8 mL), was sulfated to give chenodeoxycholic acid 3-sulfate disodium salt (748 mg, yield 71%) as an amorphous solid. H …
Number of citations: 23 www.sciencedirect.com
J Robben, G Janssen, R Merckx… - Applied and …, 1989 - Am Soc Microbiol
… brucella, Columbia, or brain heart infusion broth transformed chenodeoxycholic acid 3-sulfate into variable amounts of chenodeoxycholic acid, isochenodeoxycholic acid, …
Number of citations: 14 journals.asm.org
N Kobayashi, H Katsumata, H Katayama… - The Journal of Steroid …, 2000 - Elsevier
… Cross-reactivity with chenodeoxycholic acid 3-sulfate (CDCA 3-Sul) is one of the crucial factors determining whether an antibody is practical or not, because the urinary concentration of …
Number of citations: 26 www.sciencedirect.com
S Huijghebaert, G Parmentier, H Eyssen - Journal of steroid biochemistry, 1984 - Elsevier
… In our incubates of the fecal microflora with allochenodeoxycholic acid 3-sulfate ( = %-bile acid), traces of litho- and isolithocholic acid ( = Sfi-bile acid) were detected, but the major …
Number of citations: 31 www.sciencedirect.com
Y TAzUKE, K Matsuda, K Adachi… - Bioscience …, 1998 - academic.oup.com
… Cholic acid 3-sulfate and chenodeoxycholic acid 3-sulfate were prepared by Nacalai Tesque Inc. in accordance with our request. Isolithocholic acid 3-sulfate (iso-LCA-sulfate) was pre…
Number of citations: 15 academic.oup.com

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